molecular formula C14H12N2O B3984279 2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole

2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole

Cat. No.: B3984279
M. Wt: 224.26 g/mol
InChI Key: YIZNFVRSVHLZIF-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the condensation of a furan derivative with a benzodiazole precursor. Common reagents used in this synthesis include aldehydes, amines, and catalysts such as acids or bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-1H-benzimidazole
  • 2-(furan-2-yl)-1H-benzothiazole
  • 2-(furan-2-yl)-1H-benzoxazole

Uniqueness

2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzodiazole derivatives.

Properties

IUPAC Name

2-(furan-2-yl)-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZNFVRSVHLZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
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2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
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2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
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2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
Reactant of Route 5
2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
Reactant of Route 6
2-(furan-2-yl)-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole

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